molecular formula C13H15N3O5S B2977530 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-57-1

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B2977530
CAS No.: 898641-57-1
M. Wt: 325.34
InChI Key: IDVMODBDZAYEPB-UHFFFAOYSA-N
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Description

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a sulfonyl group attached to a substituted aromatic ring (5-methoxy-2,4-dimethylphenyl) and a nitro group at the 5-position of the imidazole ring. This structural framework is associated with antimicrobial and antiparasitic activities, common to nitroimidazole analogs like metronidazole .

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-8-5-9(2)12(6-11(8)21-4)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMODBDZAYEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic compound with a complex structure that has garnered interest in various biological applications. Its molecular formula is C13H15N3O5S, and it has a molecular weight of 325.34 g/mol. The compound is primarily studied for its potential therapeutic effects and biological activities, particularly in the context of cancer research and pharmacological applications.

Chemical Structure

The chemical structure of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can be represented as follows:

PropertyValue
Molecular Formula C13H15N3O5S
Molecular Weight 325.34 g/mol
IUPAC Name 1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
CAS Number 898641-57-1

Anticancer Properties

Recent studies have indicated that compounds containing imidazole rings exhibit significant anticancer properties. The presence of nitro and sulfonyl groups in the structure of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole may enhance its cytotoxic activity against various cancer cell lines.

  • Cytotoxicity Assays : In vitro assays using MTT and other cell viability assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values for these activities are critical for assessing potency.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HT-29 (Colon)15.3
    A549 (Lung)20.0
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains.

  • Antibacterial Assays : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Case Studies and Research Findings

A variety of research studies have explored the biological activity of imidazole derivatives similar to the compound :

  • Study on Imidazole Derivatives : A comprehensive study published in Journal of Medicinal Chemistry highlighted that modifications on the imidazole ring significantly affect the biological activity, including anticancer and antimicrobial properties .
  • Hybrid Compounds : Research on hybrid compounds combining imidazole with piperazine motifs demonstrated enhanced pharmacological profiles, suggesting that structural variations can lead to improved efficacy .
  • Pharmacokinetics and ADMET Properties : In silico studies have assessed the pharmacokinetic profiles of similar compounds, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles which are crucial for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, biological activities, and synthesis strategies of related nitroimidazole and sulfonyl-containing derivatives.

Structural Comparison

Compound Name Key Structural Features Molecular Formula Notable Substituents Source
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole 5-nitroimidazole with 5-methoxy-2,4-dimethylphenylsulfonyl C₁₄H₁₆N₃O₅S Methoxy (position 5), methyl (positions 2,4) on phenyl; nitro (position 5 on imidazole)
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole Positional isomer: methoxy at phenyl position 4, methyl at position 3 C₁₃H₁₄N₃O₅S Altered substituent positions on phenyl ring
1-Methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole 4-aminophenylsulfonyl group; amino group enhances solubility C₁₁H₁₃N₅O₄S Amino group (position 4 on phenyl)
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole Methylsulfonyl group at position 5; nitro at position 4 C₅H₇N₃O₄S Compact structure with methylsulfonyl
Metronidazole 2-methyl-5-nitroimidazole with 2-hydroxyethyl side chain C₆H₉N₃O₃ Hydroxyethyl group at position 1

Key Research Findings

Positional Isomerism Effects :

  • The methoxy group’s position on the phenyl ring (e.g., 5-methoxy vs. 4-methoxy) significantly impacts binding affinity. For example, 1-[(4-methoxy-3-methylphenyl)sulfonyl] derivatives may exhibit altered solubility and target interactions compared to the 5-methoxy analog .

Role of Sulfonyl Groups :

  • Sulfonyl groups enhance stability and may act as hydrogen bond acceptors, improving interactions with microbial enzymes (e.g., nitroreductases) .

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